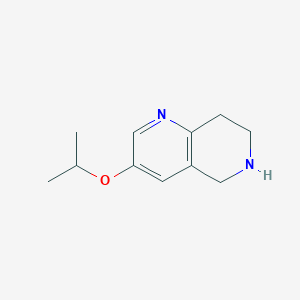![molecular formula C14H14O3 B13872489 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid is an organic compound with the molecular formula C14H14O3 It is characterized by a benzoic acid core substituted with a hydroxycyclopentyl group and an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid typically involves the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of an ethynyl intermediate through the reaction of a suitable precursor with an acetylene derivative under basic conditions.
Cyclopentylation: The ethynyl intermediate is then subjected to cyclopentylation using a cyclopentyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The cyclopentylated product undergoes hydroxylation using an oxidizing agent like osmium tetroxide to introduce the hydroxy group.
Benzoic Acid Formation: Finally, the benzoic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethynyl linkage can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the ethynyl linkage provides rigidity and specificity in binding. The benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 3-[2-(1-Hydroxycyclohexyl)ethynyl]benzoic acid
- 3-[2-(1-Hydroxycyclopropyl)ethynyl]benzoic acid
- 3-[2-(1-Hydroxycyclobutyl)ethynyl]benzoic acid
Uniqueness
3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid is unique due to its specific cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications.
特性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
3-[2-(1-hydroxycyclopentyl)ethynyl]benzoic acid |
InChI |
InChI=1S/C14H14O3/c15-13(16)12-5-3-4-11(10-12)6-9-14(17)7-1-2-8-14/h3-5,10,17H,1-2,7-8H2,(H,15,16) |
InChIキー |
KIEOOXRPDOXLMI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C#CC2=CC(=CC=C2)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Quinoxalin-2-ylamino)methyl]benzoic acid](/img/structure/B13872411.png)
![3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine](/img/structure/B13872417.png)
![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)
![((2-[(Aminoacetyl)amino]-4-methylpentanoyl)amino)acetic acid](/img/structure/B13872425.png)





![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)




